

The Advent and Utility of Methyl 2-amino-5-bromoisonicotinate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 2-amino-5-bromoisonicotinate*

Cat. No.: *B1328700*

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An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-bromoisonicotinate, a substituted pyridine derivative, has emerged as a pivotal building block in modern medicinal chemistry and materials science. This technical guide delves into the discovery, history, and key applications of this versatile intermediate. It provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and highlights its significance in the development of novel therapeutic agents.

Introduction: The Rise of a Versatile Pyridine Intermediate

The pyridine scaffold is a cornerstone in pharmaceutical development, with its derivatives forming the basis of numerous approved drugs.^[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. **Methyl 2-amino-5-bromoisonicotinate** (CAS No. 882499-87-8) is a prime example of a highly functionalized pyridine derivative that has gained significant traction as a key intermediate.^{[2][3]} Its structure, featuring an amino group, a bromine atom, and a methyl ester on the isonicotinate core, provides multiple reactive handles for diverse chemical transformations. This has made it

an invaluable tool in the synthesis of complex molecules for drug discovery, particularly in the areas of oncology, virology, and neurology.[\[2\]](#)[\[3\]](#)[\[4\]](#)

While the precise date and individual credited with the initial synthesis of **Methyl 2-amino-5-bromoisonicotinate** are not prominently documented in seminal literature, its emergence is intrinsically linked to the broader advancements in the synthesis of halogenated and aminated pyridinecarboxylic acids in the late 20th century. The development of selective bromination and esterification techniques for pyridine rings paved the way for the creation of such multi-functionalized building blocks, driven by the demand for novel scaffolds in high-throughput screening and lead optimization.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **Methyl 2-amino-5-bromoisonicotinate** is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties[\[2\]](#)[\[5\]](#)[\[6\]](#)

Property	Value
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂
Molecular Weight	231.05 g/mol
Appearance	Off-white to pale yellow crystalline powder
Melting Point	180–185°C (decomposes)
Solubility	Soluble in DMSO and DMF; sparingly soluble in water
Density (predicted)	1.65 ± 0.1 g/cm ³

Table 2: Spectroscopic and Analytical Data

Data Type	Interpretation
^1H NMR	Spectra would confirm the presence of aromatic protons, an amino group proton, and a methyl ester proton, with chemical shifts and coupling constants consistent with the substituted pyridine ring structure.
^{13}C NMR	Spectra would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring (with shifts influenced by the bromo and amino substituents), and the methyl carbon of the ester.
Mass Spectrometry	The mass spectrum would exhibit a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.
Purity (HPLC)	Typically $\geq 98\%$
Moisture Content	Typically $\leq 0.5\%$

Synthesis and Key Reactions: Experimental Protocols

The synthesis of **Methyl 2-amino-5-bromoisonicotinate** typically involves a multi-step process starting from a more readily available pyridine derivative. While a specific, detailed protocol for its direct synthesis is not readily available in peer-reviewed literature, a representative synthesis can be inferred from established methods for analogous compounds. The following protocol is a plausible route based on the bromination of a 2-aminopyridine precursor followed by esterification.

Representative Synthesis of a 2-Amino-5-bromopyridine Precursor

This protocol describes the synthesis of a key intermediate, 2-amino-5-bromopyridine, which can then be further functionalized.

Experimental Protocol:

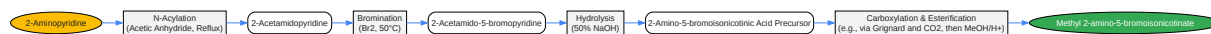
- **N-acylation:** 2-Aminopyridine is reacted with acetic anhydride under reflux conditions to protect the amino group. The molar ratio of acetic anhydride to 2-aminopyridine is typically 1.6:1.^[7]
- **Bromination:** The resulting 2-acetamidopyridine is then brominated using elemental bromine at approximately 50°C.^[7] The molar ratio of bromine to the starting 2-aminopyridine is about 1.1:1.^[7] This step selectively introduces a bromine atom at the 5-position.
- **Hydrolysis:** The acetyl protecting group is removed by hydrolysis with a 50% sodium hydroxide solution at room temperature to yield 2-amino-5-bromopyridine.^[7] The overall yield for this three-step process is reported to be around 66.5%.^[7]

Esterification to Methyl 2-amino-5-bromoisonicotinate

The subsequent conversion of the carboxylic acid to the methyl ester can be achieved through various standard esterification methods. A common and effective method involves the use of methanol in the presence of an acid catalyst or a reagent like thionyl chloride or trimethylchlorosilane.^[8]

Experimental Protocol (General Procedure):

- The 2-amino-5-bromoisonicotinic acid is suspended in methanol.
- A reagent such as thionyl chloride or trimethylchlorosilane is added dropwise at room temperature.^[8]
- The reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
- The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by recrystallization, to afford **Methyl 2-amino-5-bromoisonicotinate**.



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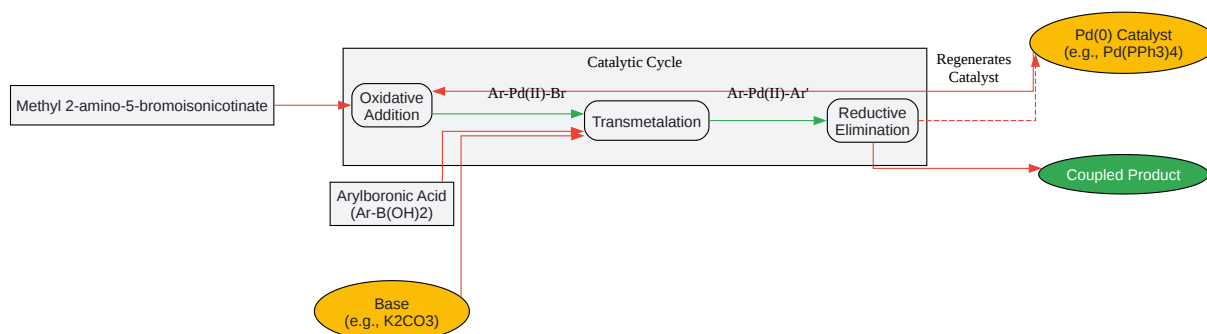
Caption: A plausible synthetic workflow for **Methyl 2-amino-5-bromoisonicotinate**.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

One of the most significant applications of **Methyl 2-amino-5-bromoisonicotinate** is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl boronic acids, providing access to a diverse range of complex molecules.

Experimental Protocol (General Procedure):

- **Reaction Setup:** In an inert atmosphere, **Methyl 2-amino-5-bromoisonicotinate** (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents) are added to a reaction vessel.
- **Solvent Addition:** A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.
- **Reaction:** The mixture is heated to a temperature ranging from 80°C to 120°C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Beyond

The utility of **Methyl 2-amino-5-bromoisonicotinate** extends across various domains of chemical research and development.

- **Pharmaceutical Development:** This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[3] It is particularly valuable in the development of novel anti-cancer, anti-tuberculosis, and anti-inflammatory agents.[3][4][9] The ability to readily modify its structure through reactions like the Suzuki coupling allows for the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies.
- **Agrochemicals:** The pyridine core is also prevalent in many agrochemicals. **Methyl 2-amino-5-bromoisonicotinate** serves as a precursor for the synthesis of novel herbicides and pesticides.[3]

- Material Science: The unique electronic and structural properties of functionalized pyridines make them interesting candidates for the development of new materials, such as polymers and coatings with specific functionalities.[3]

Conclusion

Methyl 2-amino-5-bromoisonicotinate stands as a testament to the enabling power of synthetic chemistry in advancing scientific discovery. While its specific historical origins are intertwined with the broader evolution of pyridine chemistry, its contemporary significance is undisputed. The combination of a stable, yet reactive, chemical scaffold with multiple points for diversification has solidified its role as a key building block for researchers in the pharmaceutical and chemical industries. As the quest for more effective and selective therapeutic agents continues, the demand for versatile intermediates like **Methyl 2-amino-5-bromoisonicotinate** is poised to grow, ensuring its continued importance in the landscape of modern chemical synthesis.

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